Due to the presence of iodine atoms, 1,5-Diiodo-2,4-dimethylbenzene could serve as a precursor molecule for the synthesis of other organic compounds. The iodine groups can be readily replaced with other functional groups through well-established chemical reactions, allowing researchers to create diverse organic molecules with tailored properties for applications in pharmaceuticals, materials science, and more.
Aromatic rings with halogenated substituents, like those in 1,5-Diiodo-2,4-dimethylbenzene, can influence conductivity and other electronic properties of materials. Researchers might explore incorporating this molecule into polymers or other materials to investigate potential applications in organic electronics or optoelectronic devices [].
The iodine atoms in 1,5-Diiodo-2,4-dimethylbenzene can participate in a type of non-covalent interaction called halogen bonding. This interaction is weaker than covalent bonds but can influence molecular arrangements and crystal packing. Scientists might use 1,5-Diiodo-2,4-dimethylbenzene as a model system to study the nature and applications of halogen bonding in various contexts.
1,5-Diiodo-2,4-dimethylbenzene, with the chemical formula and a molecular weight of approximately 357.96 g/mol, is a halogenated aromatic compound. It appears as a white to light yellow powder or crystalline solid and has a melting point ranging from 70.0 to 74.0 °C . This compound is notable for its two iodine substituents located at the 1 and 5 positions on the benzene ring, along with two methyl groups at the 2 and 4 positions, which influence its chemical reactivity and biological properties.
Several synthetic routes can be employed to produce 1,5-diiodo-2,4-dimethylbenzene:
1,5-Diiodo-2,4-dimethylbenzene finds applications in various fields:
Interaction studies involving 1,5-diiodo-2,4-dimethylbenzene primarily focus on its reactivity with biological molecules. Research indicates that halogenated compounds can interact with proteins and nucleic acids, potentially leading to alterations in cellular functions. The specific interactions of this compound remain under-explored but warrant further investigation due to its structural characteristics.
Several compounds share structural similarities with 1,5-diiodo-2,4-dimethylbenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1,5-Dibromo-2,4-dimethylbenzene | Contains bromine instead of iodine | |
| 1,4-Diiodo-2,5-dimethylbenzene | Iodine substitution at different positions | |
| 1,3-Diiodo-4-methylbenzene | Fewer methyl groups; different iodine positions | |
| 1,3-Dibromo-4-methylbenzene | Similar structure but with bromine |
The unique positioning of the iodine atoms and the presence of two methyl groups at specific locations make 1,5-diiodo-2,4-dimethylbenzene distinct among these compounds. Its reactivity profile is likely influenced by both steric effects from the methyl groups and electronic effects from the iodine substituents.
1,5-Diiodo-2,4-dimethylbenzene is an aromatic compound with a benzene ring substituted by two iodine atoms at positions 1 and 5, and two methyl groups at positions 2 and 4. Its systematic IUPAC name reflects the substituents’ positions and the parent hydrocarbon (benzene).
Key nomenclature details:
| Property | Value |
|---|---|
| CAS Registry Number | 4102-50-5 |
| Molecular Formula | C₈H₈I₂ |
| Molecular Weight | 357.96 g/mol |
| Synonyms | 4,6-Diiodo-m-xylene, 1,3-Diiodo-4,6-dimethylbenzene |
| SMILES Notation | CC1=CC(C)=C(I)C=C1I |
This compound is often referred to by its alternative designation 4,6-diiodo-m-xylene, reflecting the m-xylene (meta-xylene) core structure with iodine substituents at positions 4 and 6 of the methyl-substituted benzene ring.
The molecular geometry of 1,5-diiodo-2,4-dimethylbenzene is characterized by a planar benzene ring with substituents arranged in a meta configuration relative to each methyl group. The iodine atoms occupy positions 1 and 5, while the methyl groups are at positions 2 and 4, creating a symmetrical distribution of substituents.
Crystallographic parameters (based on structural analogs and related diiodo-xylenes):
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ (No. 29) |
| Unit Cell Dimensions | a = 8.81 Å, b = 11.27 Å, c = 8.41 Å |
| Z (Molecules per Unit Cell) | 4 |
The orthorhombic crystal system and Pca2₁ space group suggest a non-centrosymmetric arrangement, with iodine atoms participating in weak halogen-halogen interactions (e.g., I···I contacts). These interactions influence molecular packing and stability.
The aromatic ring’s electron density is modulated by the electron-donating methyl groups and electron-withdrawing iodine atoms. The methyl groups activate the ring via hyperconjugation, increasing electron density at the ortho and para positions relative to their attachment points. Conversely, iodine’s electronegativity withdraws electron density through inductive effects, creating localized electron-deficient regions.
Key electronic effects:
The benzene ring retains aromaticity despite substituent effects. The methyl groups and iodine atoms perturb the π-electron system but do not disrupt conjugation. The iodine substituents’ lone pairs (n→π* transitions) may induce slight distortions in the ring’s planarity, though the aromatic sextet remains intact.
Reactivity implications:
1,5-Diiodo-2,4-dimethylbenzene differs structurally and electronically from other diiodo-dimethylbenzene isomers, such as 1,4-diiodo-2,5-dimethylbenzene (CAS 1124-08-9).
| Property | 1,5-Diiodo-2,4-dimethylbenzene | 1,4-Diiodo-2,5-dimethylbenzene |
|---|---|---|
| Substituent Positions | 1,5 (I); 2,4 (CH₃) | 1,4 (I); 2,5 (CH₃) |
| Aromatic Substituent Pattern | Meta (I), adjacent (CH₃) | Para (I), adjacent (CH₃) |
| Reactivity Trends | Ortho/para-directing methyl groups | Para-directing methyl groups |
The para arrangement of iodine atoms in 1,4-diiodo-2,5-dimethylbenzene alters electronic interactions, potentially influencing solubility and intermolecular bonding.
While detailed synthetic pathways are beyond this scope, 1,5-diiodo-2,4-dimethylbenzene is often prepared via iodination of m-xylene derivatives. Its iodine substituents make it a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of complex aromatic systems.
The synthesis of 1,5-diiodo-2,4-dimethylbenzene represents a significant challenge in aromatic halogenation chemistry due to the need for precise regiocontrol and the inherent difficulties associated with aromatic iodination reactions. Unlike bromination and chlorination, iodination of aromatic compounds requires specialized methodologies due to the relatively low electrophilicity of molecular iodine [1] [2]. This section examines the principal synthetic approaches for preparing this valuable diiodinated aromatic compound, with particular emphasis on direct iodination strategies, halogen exchange reactions, and purification methodologies.
Direct iodination of aromatic compounds has evolved significantly over the past decades, with numerous methodologies developed to overcome the inherent challenges of introducing iodine substituents onto aromatic rings [3] [4]. The preparation of 1,5-diiodo-2,4-dimethylbenzene requires careful consideration of the directing effects of methyl groups and the selective formation of the desired substitution pattern.
Selectfluor, formally known as 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate), has emerged as a versatile reagent for electrophilic aromatic substitution reactions [5] [6]. While primarily developed for fluorination reactions, Selectfluor has demonstrated remarkable utility in iodination processes when combined with appropriate iodine sources [6] [7].
The mechanism of Selectfluor-mediated iodination involves the activation of elemental iodine through the formation of highly electrophilic iodine species. In the presence of Selectfluor, iodine undergoes oxidation to form iodonium intermediates that exhibit enhanced electrophilicity compared to molecular iodine alone [6]. This activation allows for efficient iodination of even moderately deactivated aromatic substrates.
For dimethylbenzene substrates, the Selectfluor-mediated iodination demonstrates remarkable solvent-dependent regioselectivity [6] [7]. In acetonitrile solvent, the reaction preferentially targets aromatic positions, yielding iodinated aromatic products with high selectivity. Conversely, when methanol is employed as the solvent, the reaction can be directed toward aliphatic positions, demonstrating the versatility of this methodology [7].
The optimal reaction conditions for Selectfluor-mediated iodination of 2,4-dimethylbenzene derivatives typically involve stoichiometric amounts of Selectfluor and elemental iodine in acetonitrile at ambient temperature. The reaction proceeds efficiently under these mild conditions, providing yields in the range of 65-85% for aromatic iodination products [6] [7]. The high selectivity observed in these reactions is attributed to the controlled generation of electrophilic iodine species and the stabilization provided by the Selectfluor framework.
Temperature control plays a crucial role in optimizing Selectfluor-mediated iodination reactions. Lower temperatures generally favor higher selectivity but may result in reduced reaction rates. Conversely, elevated temperatures can lead to increased formation of polyiodinated products and decreased regioselectivity [6]. The optimal temperature range for selective monoisodination typically falls between 0°C and 25°C, while diiodination may require slightly elevated temperatures or extended reaction times.
Achieving precise stoichiometric control in aromatic diiodination reactions represents one of the most challenging aspects of preparing 1,5-diiodo-2,4-dimethylbenzene [8] [9]. The formation of multiple iodinated products necessitates careful optimization of reagent ratios, reaction conditions, and monitoring techniques to maximize the yield of the desired diiodinated product while minimizing over-iodination and side product formation.
The stoichiometric relationship between the aromatic substrate and iodinating reagent significantly influences the product distribution in diiodination reactions [8] [9]. For the preparation of 1,5-diiodo-2,4-dimethylbenzene from 2,4-dimethylbenzene, theoretical considerations suggest that approximately 2.2 equivalents of iodinating reagent are required to account for competing side reactions and incomplete conversion [10] [11].
Reaction kinetics play a crucial role in determining the success of stoichiometric control strategies [8]. The rate of the first iodination step typically differs significantly from that of the second iodination, creating opportunities for selective product formation through careful temporal control of the reaction [8]. Monitoring the reaction progress through analytical techniques such as gas chromatography or nuclear magnetic resonance spectroscopy allows for real-time optimization of reaction conditions.
Temperature ramping strategies have proven particularly effective for achieving selective diiodination [10] [11]. Initial iodination at lower temperatures (40-50°C) favors the formation of monoiodinated intermediates, while subsequent temperature elevation (60-70°C) promotes the second iodination step [10] [11]. This approach minimizes the formation of oversubstituted products while maximizing the yield of the desired diiodinated compound.
The use of co-solvents and additives can significantly influence the stoichiometric control in diiodination reactions [10] [11]. Acetic acid and acetic anhydride mixtures provide an optimal medium for controlled iodination, offering both solubility enhancement and reactivity modulation [10] [11]. The addition of sulfuric acid serves as both a proton source and an activating agent, facilitating the formation of electrophilic iodine species while maintaining reaction selectivity.
Halogen exchange reactions represent an alternative and often superior approach to the direct iodination of aromatic compounds, particularly for substrates where direct iodination proves challenging or yields unsatisfactory regioselectivity [12] [13] [14]. The preparation of 1,5-diiodo-2,4-dimethylbenzene through halogen exchange from the corresponding dibrominated precursor offers several advantages, including improved regioselectivity, higher yields, and reduced formation of unwanted byproducts.
The thermodynamic driving force for halogen exchange reactions follows the established reactivity order: iodine displaces bromine, which displaces chlorine, which displaces fluorine [12] [13]. This reactivity pattern enables the efficient conversion of brominated aromatic compounds to their iodinated analogs under appropriate reaction conditions. The exchange of bromine atoms with iodine typically requires elevated temperatures and the presence of suitable catalysts or mediating agents.
The Finkelstein reaction represents the classical approach to halogen exchange, employing sodium iodide or potassium iodide in polar aprotic solvents such as acetone or dimethyl sulfoxide [14]. For aromatic halogen exchange, the reaction typically requires elevated temperatures (80-120°C) and extended reaction times (6-24 hours) to achieve complete conversion [15] [14]. The choice of solvent significantly influences the reaction rate and selectivity, with acetone providing optimal conditions for most aromatic substrates due to its ability to solubilize the iodide salt while maintaining appropriate reactivity [14].
Catalytic approaches to halogen exchange have been developed to improve reaction efficiency and selectivity [12] [15]. Copper-based catalysts, particularly copper(I) species supported on zeolites, demonstrate remarkable activity for the exchange of aromatic halogens [12]. The mechanism involves the formation of organocopper intermediates that facilitate the halogen exchange process through radical or ionic pathways [12] [13].
The preparation of 1,5-diiodo-2,4-dimethylbenzene from 1,5-dibromo-2,4-dimethylbenzene through halogen exchange typically proceeds under hydrothermal conditions at temperatures ranging from 240°C to 320°C [15]. Under these conditions, yields of up to 48% for the desired diiodinated product can be achieved, with minimal formation of regioisomeric byproducts [15]. The harsh reaction conditions required for this transformation reflect the stability of the aromatic carbon-bromine bond and the need for sufficient thermal energy to drive the exchange process.
Industrial applications of halogen exchange for the preparation of iodinated aromatics have gained attention due to the potential for utilizing waste brominated compounds as feedstocks [15] [14]. This approach offers both economic and environmental advantages by converting otherwise problematic waste materials into valuable synthetic intermediates [15]. The development of more efficient catalytic systems for halogen exchange continues to be an active area of research, with particular focus on reducing reaction temperatures and improving selectivity.
The purification of 1,5-diiodo-2,4-dimethylbenzene presents unique challenges due to the compound's sensitivity to light and air, its tendency toward decomposition under certain conditions, and the need to separate it from closely related regioisomers and reaction byproducts [16] [10] [11]. Understanding the crystallization behavior and implementing appropriate purification strategies are essential for obtaining high-purity material suitable for subsequent synthetic applications.
The physical properties of 1,5-diiodo-2,4-dimethylbenzene significantly influence its purification methodology [16] [17]. The compound exhibits a melting point in the range of 70-74°C and appears as white to light yellow crystals under ambient conditions [16] [17]. The relatively low melting point and crystalline nature make recrystallization the preferred purification method, though careful attention must be paid to solvent selection and crystallization conditions.
Solvent selection for recrystallization plays a critical role in achieving high-purity 1,5-diiodo-2,4-dimethylbenzene [16] [10] [11]. Ethanol has emerged as the preferred recrystallization solvent due to its ability to dissolve the compound at elevated temperatures while providing selective precipitation upon cooling [16] [17]. The solubility characteristics in ethanol allow for effective separation from more polar impurities and reaction byproducts while maintaining the integrity of the target compound.
Alternative solvents for recrystallization include ethanol-water mixtures, chloroform, and toluene, each offering specific advantages depending on the nature of the impurities present [16] [10] [11]. Ethanol-water mixtures provide enhanced selectivity for separating regioisomers, while chloroform offers superior dissolution of the target compound but requires careful handling due to safety considerations [10] [11]. Toluene demonstrates excellent selectivity but may require elevated temperatures for complete dissolution [16].
The crystallization process itself requires careful temperature control and monitoring to optimize crystal quality and minimize impurity incorporation [10] [11]. Slow cooling from the dissolution temperature generally produces larger, higher-quality crystals with improved purity compared to rapid cooling or crash precipitation methods [10] [11]. The use of seed crystals can further enhance the crystallization process by providing nucleation sites and promoting uniform crystal growth.
Multiple recrystallization cycles may be necessary to achieve the desired purity level, particularly when starting from crude reaction mixtures containing significant amounts of byproducts [10] [11]. Each recrystallization cycle typically improves the purity by 5-15%, though diminishing returns are observed after the third or fourth cycle [10] [11]. The number of required cycles depends on the initial purity of the crude material and the specific purity requirements for the intended application.
Column chromatography represents an alternative purification approach, particularly useful for separating regioisomers that may co-crystallize during recrystallization [10] [11]. Silica gel chromatography with hexane or hexane-ethyl acetate mixtures as eluents provides effective separation of 1,5-diiodo-2,4-dimethylbenzene from its regioisomers [18]. However, the light sensitivity of iodinated aromatics necessitates the use of amber glassware and protection from direct sunlight during chromatographic purification.
Storage and handling considerations are paramount for maintaining the purity and stability of 1,5-diiodo-2,4-dimethylbenzene [16] [17]. The compound should be stored in amber glass containers under inert atmosphere conditions to prevent photodegradation and oxidation [16] [17]. Temperature control is also important, with storage at temperatures below 15°C recommended to minimize thermal decomposition [16] [17]. The addition of antioxidants or stabilizers may be beneficial for long-term storage, though care must be taken to ensure compatibility with subsequent synthetic applications.
Quality control and analytical characterization of purified 1,5-diiodo-2,4-dimethylbenzene typically involve a combination of techniques including nuclear magnetic resonance spectroscopy, gas chromatography, and melting point determination [16] [10] [11]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment, while gas chromatography offers sensitive detection of trace impurities and regioisomers [16]. Melting point determination serves as a rapid purity assessment tool, with sharp melting points indicating high purity and broad melting ranges suggesting the presence of impurities [17].
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